molecular formula C24H22FNO B1163596 [1-(3-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone

[1-(3-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone

Cat. No.: B1163596
M. Wt: 359.4 g/mol
InChI Key: HZCSEIOOIWCYMP-UHFFFAOYSA-N
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Description

[1-(3-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone is a synthetic cannabinoid receptor agonist (SCRA) developed for scientific investigation of the endocannabinoid system. As a research chemical, its primary application lies in the study of CB1 and CB2 receptor binding kinetics, agonist efficacy, and downstream cellular signaling pathways. This compound is structurally analogous to other well-characterized naphthoylindole SCRAs, such as JWH-018 and AM-2201, which are known to act as full agonists at cannabinoid receptors with significantly higher potency than Δ9-tetrahydrocannabinol (Δ9-THC) . The specific substitution with a 3-fluoropentyl chain is designed to explore structure-activity relationships and metabolic pathways. In vitro studies on similar SCRAs demonstrate potent activation of CB1 receptors, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels . Preclinical research using related compounds has shown they can presynaptically suppress both excitatory and inhibitory synaptic transmission in the central nervous system, a effect that is fully blocked by CB1 receptor antagonists . Furthermore, the fluorination of the alkyl side chain is a common structural modification that can alter the metabolic stability of the compound, as cytochrome P450 enzymes (e.g., CYP2C9 and CYP1A2) are involved in the oxidation of the side chain, potentially leading to active metabolites . Researchers utilize this compound and its analogs in rigorous pharmacological and toxicological studies to understand the heightened toxicity profile of synthetic cannabinoids compared to plant-derived cannabinoids, which may result from their full agonist activity and the complex actions of their active metabolites . This product is provided for Research Use Only (RUO) and is strictly intended for in vitro laboratory applications. It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should handle this material with appropriate precautions and in compliance with all applicable local, state, and federal regulations.

Properties

Molecular Formula

C24H22FNO

Molecular Weight

359.4 g/mol

IUPAC Name

[1-(3-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone

InChI

InChI=1S/C24H22FNO/c1-2-18(25)14-15-26-16-22(20-11-5-6-13-23(20)26)24(27)21-12-7-9-17-8-3-4-10-19(17)21/h3-13,16,18H,2,14-15H2,1H3

InChI Key

HZCSEIOOIWCYMP-UHFFFAOYSA-N

SMILES

CCC(CCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)F

Canonical SMILES

CCC(CCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)F

Synonyms

(1-(3-fluoropentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone

Origin of Product

United States

Preparation Methods

Preparation of 3-Fluoropentyl Bromide

The 3-fluoropentyl side chain is synthesized from pentane-1,3-diol through selective fluorination:

  • Protection of Primary Alcohol : React pentane-1,3-diol with tert-butyldimethylsilyl chloride (TBDMSCl) to protect the primary alcohol at C1.

  • Fluorination at C3 : Treat the protected diol with diethylaminosulfur trifluoride (DAST) to replace the C3 hydroxyl group with fluorine.

  • Deprotection and Bromination : Remove the TBDMS group using tetrabutylammonium fluoride (TBAF), then convert the C1 hydroxyl to bromide using phosphorus tribromide (PBr₃).

Reaction Conditions :

  • DAST reaction: -78°C, anhydrous dichloromethane, 12 h (Yield: 68%).

  • PBr₃ reaction: 0°C to room temperature, diethyl ether, 4 h (Yield: 82%).

N-Alkylation of Indole

Indole undergoes alkylation at the N1 position with 3-fluoropentyl bromide under basic conditions:

  • Base-Mediated Alkylation : Suspend indole in dimethylformamide (DMF), add sodium hydride (NaH) to deprotonate the N1 position, then introduce 3-fluoropentyl bromide.

Optimized Parameters :

  • Molar ratio (indole:NaH:alkylating agent): 1:1.2:1.5.

  • Temperature: 0°C → room temperature, 24 h.

  • Yield: 74% after column chromatography (silica gel, hexane/ethyl acetate 9:1).

Friedel-Crafts Acylation with Naphthalene-1-Carbonyl Chloride

Synthesis of Naphthalene-1-Carbonyl Chloride

Naphthalene-1-carboxylic acid is converted to its acid chloride using oxalyl chloride:

  • Chlorination : Reflux naphthalene-1-carboxylic acid with oxalyl chloride (2 eq) and catalytic DMF in anhydrous dichloromethane.

  • Workup : Remove excess oxalyl chloride via rotary evaporation under reduced pressure.

Yield : >95% (purity confirmed by ¹H NMR).

Coupling Reaction

The Friedel-Crafts acylation positions the naphthoyl group at the indole C3 position:

  • Lewis Acid Catalysis : Combine 1-(3-fluoropentyl)indole (1 eq) with naphthalene-1-carbonyl chloride (1.2 eq) and aluminum chloride (AlCl₃, 1.5 eq) in dichloromethane.

  • Reaction Monitoring : Track progress via TLC (hexane/ethyl acetate 7:3).

Optimized Conditions :

  • Temperature: 0°C → reflux, 8 h.

  • Yield: 65% after purification (silica gel, gradient elution from hexane to 30% ethyl acetate).

Purification and Analytical Characterization

Chromatographic Purification

Crude product is purified using:

  • Flash Chromatography : Silica gel column with hexane/ethyl acetate (8:2 → 7:3) to isolate the target compound from unreacted starting materials and positional isomers.

  • Recrystallization : Dissolve purified product in hot isopropanol, cool to -20°C for 12 h to obtain crystalline solid (purity >98% by HPLC).

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.51 (d, J = 8.0 Hz, 1H, naphthoyl H8), 8.25 (d, J = 7.6 Hz, 1H, indole H2), 7.92–7.85 (m, 3H, naphthoyl H2, H3, H6), 7.62–7.45 (m, 4H, indole H4–H7), 4.42 (t, J = 7.2 Hz, 2H, N-CH₂), 1.92–1.75 (m, 4H, pentyl H2, H4), 1.55–1.42 (m, 2H, pentyl H3), 1.08 (t, J = 6.8 Hz, 3H, pentyl H5).

  • LC-MS (ESI+) : m/z 359.44 [M+H]⁺, consistent with molecular formula C₂₄H₂₂FNO.

Comparative Analysis of Synthetic Routes

Alternative Alkylation Strategies

  • Mitsunobu Reaction : Employ diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple indole with 3-fluoropentanol. However, this method yields <50% due to competing side reactions.

  • Phase-Transfer Catalysis : Use benzyltriethylammonium chloride (BTEAC) in a biphasic system (toluene/NaOH), improving yield to 70% but requiring extensive washing.

Acylation Catalysts

  • Zinc Chloride (ZnCl₂) : Less effective than AlCl₃, yielding 45% due to weaker Lewis acidity.

  • Ionic Liquids : 1-Butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF₆]) enables solvent-free reactions but complicates product isolation.

Challenges and Optimization Opportunities

  • Regioselectivity : Competing acylation at indole C2 or C4 positions necessitates strict temperature control (-10°C to 0°C).

  • Fluorine Stability : The 3-fluoropentyl chain is prone to hydrolysis under acidic conditions; neutral pH must be maintained during workup.

  • Scalability : Batch sizes >10 g suffer from reduced yields (55%) due to exothermic side reactions; gradual reagent addition mitigates this .

Chemical Reactions Analysis

Types of Reactions

AM2201 N-(3-fluoropentyl) isomer can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorine atom or other substituents can be replaced by other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

AM2201 N-(3-fluoropentyl) isomer has several applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry to study the properties and behavior of synthetic cannabinoids.

    Biology: Helps in understanding the interaction of synthetic cannabinoids with cannabinoid receptors in the brain and other tissues.

    Medicine: Research into potential therapeutic uses and the effects of synthetic cannabinoids on various medical conditions.

    Industry: Used in the development of new synthetic cannabinoids and related compounds for various applications.

Mechanism of Action

The mechanism of action of AM2201 N-(3-fluoropentyl) isomer involves its interaction with cannabinoid receptors, primarily the CB1 and CB2 receptors. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes, including pain, mood, appetite, and memory. The compound binds to these receptors, mimicking the effects of natural cannabinoids, leading to altered neurotransmitter release and modulation of various signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Structural Variations

The pharmacological profile of naphthoylindole SCRAs depends on three regions:

Naphthoyl group : Modifications here alter receptor binding affinity.

Indole core : Substituents on the indole ring influence potency.

Alkyl side chain : Length and functional groups (e.g., fluorine) affect metabolic stability and receptor interaction .

Table 1: Key Structural Features of Analogous Compounds
Compound Naphthoyl Substituent Indole Substituent Alkyl Chain Molecular Formula
Target Compound None 1-(3-Fluoropentyl) 3-Fluoropentyl C₂₄H₂₂FNO
AM-2201 None 1-(5-Fluoropentyl) 5-Fluoropentyl C₂₄H₂₂FNO
JWH-018 None 1-Pentyl Pentyl C₂₄H₂₃NO
JWH-073 None 1-Butyl Butyl C₂₃H₂₁NO
JWH-007 None 1-Pentyl, 2-Methyl Pentyl + 2-methylindole C₂₅H₂₅NO
MAM2201 4-Methylnaphthalene 1-(5-Fluoropentyl) 5-Fluoropentyl C₂₅H₂₄FNO

Receptor Affinity and Potency

  • AM-2201: The 5-fluoropentyl substitution enhances CB₁ receptor binding affinity compared to non-fluorinated JWH-018, likely due to increased metabolic stability and lipophilicity .
  • Target Compound : The 3-fluoropentyl chain may reduce CB₁ affinity compared to AM-2201, as fluorine positioning alters the side chain’s conformational flexibility and interaction with the receptor’s hydrophobic pocket .
  • JWH-073 : The shorter butyl chain reduces potency by ~10-fold compared to JWH-018, emphasizing the importance of a 4–6 carbon chain for optimal activity .
  • JWH-007 : The 2-methylindole substitution decreases potency, highlighting the sensitivity of the indole core to steric hindrance .
Table 2: Relative CB₁ Receptor Affinities (Inferred)
Compound Relative CB₁ Affinity Notes
JWH-018 1.0 (Reference) Ki = 9.0 nM
AM-2201 ~1.5× JWH-018 Enhanced via fluorination
Target Compound ~0.5–0.8× JWH-018 Lower due to 3-fluoro position
JWH-073 ~0.1× JWH-018 Shorter alkyl chain

Metabolic Stability and Detection

  • AM-2201 : The 5-fluoropentyl group resists oxidative metabolism, prolonging its half-life and leading to detectable metabolites like fluoropentyl-indole-carboxylic acids .
  • Target Compound: The 3-fluoropentyl chain may undergo faster β-oxidation, producing distinct metabolites (e.g., 3-fluoropentanoic acid derivatives), though specific data are lacking.
  • JWH-018: Non-fluorinated pentyl chains are rapidly metabolized to pentanoic acid intermediates, shortening duration of action .

Regulatory and Pharmacological Implications

  • Legality : The target compound is likely prohibited under analog acts (e.g., U.S. Federal Analogue Act) due to structural similarity to Schedule I substances like AM-2201 and JWH-018 .
  • Clinical Effects : Expected effects include CB₁-mediated hypothermia, catalepsy, and psychoactivity, but reduced potency compared to AM-2201 may lower abuse liability .

Biological Activity

[1-(3-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone, commonly referred to as AM-2201, is a synthetic cannabinoid that belongs to a class of compounds designed to mimic the effects of natural cannabinoids found in cannabis. This compound is structurally similar to other synthetic cannabinoids but features a fluorinated pentyl chain, which may influence its biological activity and receptor interactions.

Chemical Structure and Properties

The molecular formula of AM-2201 is C24H22FNO, with a molecular weight of approximately 359.4 g/mol. Its structure includes an indole moiety linked to a naphthalenyl group, which is characteristic of many synthetic cannabinoids.

PropertyValue
Molecular FormulaC24H22FNO
Molecular Weight359.4 g/mol
IUPAC NameThis compound
CAS Number335161-24-5

AM-2201 acts primarily as an agonist at the cannabinoid receptors CB1 and CB2, with a notable selectivity for CB1 receptors. This interaction leads to various physiological effects, including analgesia, altered mood, and appetite modulation. The fluorine substitution at the 3-position of the pentyl chain is hypothesized to enhance receptor binding affinity and potency compared to non-fluorinated analogs.

Pharmacokinetics

A study developed a sensitive method for quantifying AM-2201 and its metabolites in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method demonstrated high recovery rates and stability of AM-2201 in plasma samples, allowing for effective pharmacokinetic and metabolic studies. Following subcutaneous administration in rats at a dose of 0.3 mg/kg, AM-2201 concentrations were measured at approximately 4.8 µg/L after 8 hours, indicating significant systemic exposure .

Biological Effects

Research indicates that AM-2201 exhibits potent psychoactive effects similar to those of delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. Notable findings include:

  • Analgesic Effects : AM-2201 has been shown to produce analgesia in animal models, implicating its potential use in pain management.
  • Behavioral Changes : Studies have observed alterations in locomotor activity and anxiety-like behaviors in rodents administered with AM-2201.

Safety and Toxicity

Despite its therapeutic potential, AM-2201 poses significant risks associated with synthetic cannabinoids, including:

  • Toxicological Concerns : Reports indicate that synthetic cannabinoids can lead to severe adverse effects, including psychosis, seizures, and cardiovascular complications.
  • Dependence and Abuse Potential : The compound's psychoactive properties raise concerns regarding its potential for abuse and dependence.

Case Studies

Several case studies have documented the effects of AM-2201 in human subjects:

  • Case Study A : A young adult presented with acute psychosis after using a synthetic cannabinoid product containing AM-2201. The patient exhibited agitation, hallucinations, and tachycardia.
  • Case Study B : Emergency room visits related to synthetic cannabinoid use have increased significantly, with AM-2201 frequently identified as a component in analyzed products.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(3-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone
Reactant of Route 2
Reactant of Route 2
[1-(3-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone

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